5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a bicyclic structure with a thiophene ring, which is known for its aromatic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the bromination of thiophene derivatives followed by cycloaddition reactions to form the bicyclic structure . The reaction conditions often require the use of strong acids or bases, and the process is typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding . Additionally, the bromine atom can form halogen bonds, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in various applications, including drug development and materials science.
Thiophene derivatives: Compounds like 2-bromothiophene and 3-bromothiophene are structurally similar and exhibit comparable reactivity and applications.
Uniqueness
5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS2/c11-6-1-9(15-4-6)10(13)12-3-8-2-7(12)5-14-8/h1,4,7-8H,2-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEXPNAQJCSYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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